Technical Monograph: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Technical Monograph: Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Executive Summary
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) is a highly specialized fluorinated building block used primarily in the development of Lysophosphatidic Acid Receptor 1 (LPA1/EDG2) antagonists and next-generation kinase inhibitors.
Its structural uniqueness lies in the 3,4,5-trisubstitution pattern on the benzoate core, combining a fluorine atom, a hydroxyl group, and a methoxy group. This specific arrangement allows for the precise tuning of lipophilicity and metabolic stability in drug candidates, particularly by blocking metabolic soft spots on the aromatic ring while maintaining hydrogen-bond donor (OH) and acceptor (OMe, F) capabilities.
This guide details the validated synthesis, physicochemical profile, and strategic application of this intermediate in medicinal chemistry.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate |
| CAS Number | 838856-88-5 |
| Molecular Formula | C₉H₉FO₄ |
| Molecular Weight | 200.16 g/mol |
| MDL Number | MFCD16877843 |
| Appearance | Off-white to pale beige crystalline solid |
| Predicted LogP | ~1.8 - 2.1 |
| pKa (OH) | ~7.5 - 8.0 (Acidic due to F-inductive effect) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
Validated Synthetic Protocol
The synthesis of CAS 838856-88-5 is non-trivial due to the challenge of selectively introducing a fluorine atom onto an electron-rich phenolic ring without over-fluorination or oxidation. The most robust industrial method utilizes Selectfluor™ (electrophilic fluorination) on a protected precursor, followed by regioselective separation.
Core Reaction Pathway
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Precursor: Methyl 3-acetoxy-4-methoxybenzoate.
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Fluorination: Electrophilic aromatic substitution using Selectfluor in Acetonitrile (ACN).
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Deprotection: Base-mediated hydrolysis of the acetyl group.
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Purification: Separation of the 2-fluoro and 3-fluoro isomers via HPLC or fractional crystallization.
Step-by-Step Methodology
Reagents:
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Starting Material: Methyl 3-acetoxy-4-methoxybenzoate (1.0 eq)
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Fluorinating Agent: Selectfluor (2.5 eq)
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Solvent: Acetonitrile (ACN)
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Base: Potassium Carbonate (K₂CO₃)[1]
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Solvent for Hydrolysis: Methanol (MeOH)
Protocol:
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Fluorination (Microwave Assisted):
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Dissolve Methyl 3-acetoxy-4-methoxybenzoate in ACN in a microwave-safe vial.
-
Add Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2]
-
Heat the reaction mixture to 170°C for 7 minutes under microwave irradiation. Note: Conventional heating requires reflux for 24-48h and results in lower yields.
-
Mechanism: The acetoxy group directs the fluorine to the ortho positions relative to itself (positions 2 and 6 of the ring, which correspond to positions 2 and 5 relative to the ester).
-
-
Workup & Deprotection:
-
Purification (Critical Step):
-
The reaction yields two main isomers:
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Separation: Use Reverse-Phase HPLC (Water/ACN gradient).[2] The 3-fluoro isomer typically elutes after the 2-fluoro isomer due to slight differences in polarity and intramolecular hydrogen bonding.
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Synthesis Visualization
Figure 1: Synthetic workflow for CAS 838856-88-5 utilizing microwave-assisted electrophilic fluorination.
Applications in Drug Discovery
LPA1 Receptor Antagonists
The primary documented utility of this scaffold is in the synthesis of Acylamino-substituted fused cyclopentanecarboxylic acid derivatives , which act as inhibitors of the Endothelial Differentiation Gene receptor 2 (Edg-2) , also known as the LPA1 receptor .
-
Mechanism: LPA1 signaling is implicated in fibrosis (pulmonary, renal), neuropathic pain, and cancer metastasis.
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Role of the Scaffold: The 3-fluoro-5-hydroxy-4-methoxy moiety mimics the polar head group interactions of natural ligands while the fluorine atom modulates the pKa of the phenol (making it more acidic) and blocks metabolic hydroxylation at the 3-position.
Kinase Inhibitor Bioisosteres
This molecule serves as a fluorinated analog of Methyl 3-hydroxy-4-methoxybenzoate (Isovanillic acid methyl ester), a known precursor for Gefitinib (Iressa) .
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Strategy: Researchers substitute the non-fluorinated precursor with CAS 838856-88-5 to synthesize Fluorinated Gefitinib Analogs .
-
Benefit: Fluorine substitution often improves metabolic stability (half-life extension) and membrane permeability (lipophilicity modulation) without significantly altering steric bulk.
Scaffold Analysis Diagram
Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold in medicinal chemistry.
Analytical Characterization
To validate the identity of synthesized CAS 838856-88-5, the following analytical signatures are expected.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.20 (s, 1H): Phenolic -OH (Broad, exchangeable).
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δ 7.40 - 7.30 (m, 2H): Aromatic protons. The splitting pattern is complex due to H-F coupling.
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H2 (Ortho to F): Doublet of doublets (J_H-F ~10 Hz, J_meta ~2 Hz).
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H6 (Para to F): Doublet (J_meta ~2 Hz).
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-
δ 3.85 (s, 3H): Ester -OCH₃.
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δ 3.80 (s, 3H): Ether -OCH₃.
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Mass Spectrometry (LC-MS)
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Ionization: ESI (Electrospray Ionization)
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Mode: Positive or Negative (Phenol allows negative mode sensitivity).
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m/z: [M+H]⁺ = 201.17; [M-H]⁻ = 199.15.
Handling & Stability
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Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air and light.
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Safety: Irritant. Causes skin irritation (H315) and serious eye irritation (H319). Handle in a fume hood.
References
- Preparation of Acylamino-substituted Fused Cyclopentanecarboxylic Acid Derivatives.
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Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Source: Molecules (MDPI), 2007. Context: Establishes the non-fluorinated parent scaffold's role in kinase inhibitor synthesis, providing the basis for fluorinated analog development. URL:[Link]
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Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate Product Entry. Source: ChemSrc Chemical Database. Context: Verification of CAS number 838856-88-5 and chemical synonyms. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals - Google Patents [patents.google.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. 838856-88-5_甲基 3-氟-5-羟基-4-(甲基氧基)苯甲酸CAS号:838856-88-5_甲基 3-氟-5-羟基-4-(甲基氧基)苯甲酸【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemscene.com [chemscene.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Methyl 3-Fluoro-5-hydroxy-4-methoxybenzoate (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 9. CAS 838856-88-5 | 2629-3-0E | MDL MFCD16877843 | Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate | SynQuest Laboratories [synquestlabs.com]
